molecular formula C10H13FN2 B147836 2-(2-Fluorophenyl)piperazine CAS No. 137684-18-5

2-(2-Fluorophenyl)piperazine

Cat. No.: B147836
CAS No.: 137684-18-5
M. Wt: 180.22 g/mol
InChI Key: JMLSZQAVDKFFCE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor .

Scientific Research Applications

2-(2-Fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter systems.

    Medicine: Investigated for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound has been found in vitro to act mainly as a 5HT1A serotonin receptor agonist, with some affinity for 5HT2A and 5HT2C receptors .

Safety and Hazards

The compound is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom on the 1-position of the phenyl ring.

    1-(3-Fluorophenyl)piperazine: Fluorine atom on the 3-position of the phenyl ring.

    1-(4-Fluorophenyl)piperazine: Fluorine atom on the 4-position of the phenyl ring.

Uniqueness: 2-(2-Fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The position of the fluorine atom can affect the compound’s binding affinity and selectivity for monoamine oxidase enzymes, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLSZQAVDKFFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549452
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-18-5
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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